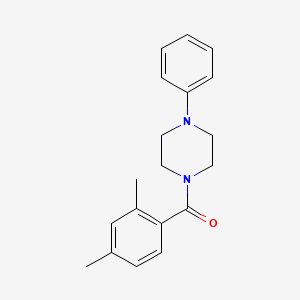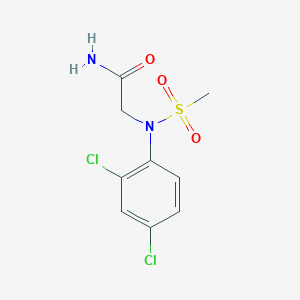
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCMG belongs to the family of NMDA receptor antagonists, which are known for their ability to modulate the activity of glutamate, a neurotransmitter that plays a crucial role in various physiological processes.
作用机制
DCMG acts as an NMDA receptor antagonist by selectively binding to the glutamate binding site of the receptor, thus preventing the excessive activation of the receptor. This, in turn, reduces the influx of calcium ions into the neurons, which is responsible for the excitotoxicity and neuronal damage observed in neurological disorders.
Biochemical and physiological effects:
DCMG has been shown to modulate the activity of various neurotransmitters, including glutamate, dopamine, and acetylcholine. It also has antioxidant properties and can reduce the production of pro-inflammatory cytokines, which are responsible for neuroinflammation. Additionally, DCMG has been shown to improve cognitive function and memory in preclinical studies.
实验室实验的优点和局限性
One of the major advantages of using DCMG in lab experiments is its high selectivity towards the NMDA receptor, which reduces the risk of off-target effects. However, DCMG has limited solubility in water, which can make it challenging to use in certain experimental setups. Additionally, DCMG has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
There are several potential future directions for DCMG research. One area of interest is the development of DCMG derivatives with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another potential direction is the investigation of DCMG's effects on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the combination of DCMG with other therapeutic agents, such as antioxidants and anti-inflammatory drugs, could potentially enhance its therapeutic efficacy.
合成方法
The synthesis of DCMG involves the reaction of 2,4-dichloroaniline with methylsulfonyl chloride in the presence of a base, followed by the addition of N,N-dimethylglycine. The resulting compound is then purified through recrystallization to obtain DCMG in its pure form.
科学研究应用
DCMG has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. In preclinical studies, DCMG has shown promising results in reducing neuroinflammation, oxidative stress, and neuronal damage, which are the underlying mechanisms of these disorders.
属性
IUPAC Name |
2-(2,4-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-17(15,16)13(5-9(12)14)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKSGXYFSZPVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


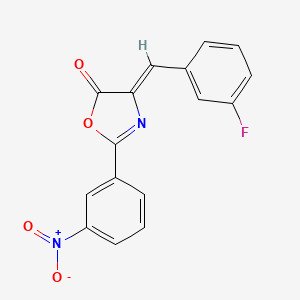


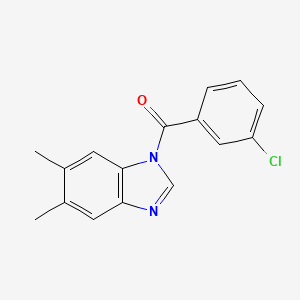


![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)
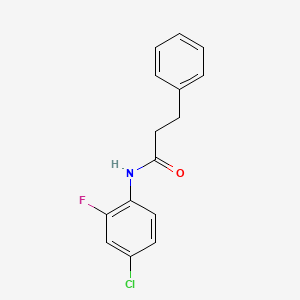
![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)
![methyl 3-[(4-fluorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5852600.png)


